tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate
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Overview
Description
tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a tert-butyl carbamate group attached, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate typically involves the formation of the pyrazolopyridine core followed by the introduction of the tert-butyl carbamate group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a preformed pyrazole and pyridine, the cyclization can be achieved using reagents like iodine or glacial acetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological target involved .
Comparison with Similar Compounds
- tert-Butyl 1H-pyrazolo[3,4-b]pyridine-5-ylcarbamate
- tert-Butyl 1H-pyrazolo[4,3-c]pyridine-5-ylcarbamate
- tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-5-ylcarbamate
Comparison: tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate is unique due to its specific ring fusion pattern and the presence of the tert-butyl carbamate group. This structural uniqueness can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the position of the nitrogen atoms in the pyrazole ring and the substitution pattern can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
Molecular Formula |
C11H14N4O2 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-(1H-pyrazolo[3,4-c]pyridin-5-yl)carbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-9-4-7-5-13-15-8(7)6-12-9/h4-6H,1-3H3,(H,13,15)(H,12,14,16) |
InChI Key |
PLLPXZDMELIRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=NN2 |
Origin of Product |
United States |
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